
N-(3,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an amide derivative, which are commonly found in a wide range of applications, from polymers to pharmaceuticals . The presence of dichlorophenyl and phenoxy groups suggests that it might have interesting chemical properties and potential applications.
Chemical Reactions Analysis
The chemical reactions involving a compound depend on its functional groups and structure. For instance, amides can undergo hydrolysis, reduction, and reactions with organolithium reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For instance, amides generally have high boiling points due to their ability to form hydrogen bonds .Scientific Research Applications
Environmental and Toxicological Studies
Pesticides and Health Risks
Research has highlighted the implications of exposure to certain pesticides, including those related to the chlorophenol and phenoxyacetic acid groups, on health. Studies have identified associations between such exposures and the risk of developing certain cancers, including soft-tissue sarcoma and non-Hodgkin lymphoma. The focus on understanding the environmental persistence and biological impact of these compounds underscores the importance of evaluating the safety and environmental fate of related chemical entities like N-(3,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide.
For instance, Hardell and colleagues (2008) have shown that historical use of phenoxy herbicides and the ensuing public health concerns led to significant research into their carcinogenic potential, particularly concerning non-Hodgkin lymphoma and soft-tissue sarcoma. These findings emphasize the need for caution and thorough evaluation in the use of related compounds (Hardell, 2008).
Exposure Assessment and Environmental Contamination
Biomonitoring and Exposure Analysis
Investigations into the exposure levels of environmental contaminants, including those structurally related to N-(3,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide, have been critical for assessing human and ecological health risks. These studies often involve the detection of compounds in biological and environmental samples, contributing to our understanding of their distribution, bioaccumulation, and potential toxic effects.
For example, research by Fujii et al. (2014) into the dietary exposure to phenolic and methoxylated organohalogen contaminants and their concentrations in breast milk and serum highlights the significance of monitoring environmental pollutants. Such studies are crucial for understanding the exposure pathways and health implications of various organohalogen compounds, including those with dichlorophenyl and phenoxyacetamide functionalities (Fujii et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F2NO2/c15-11-7-6-9(8-12(11)16)19-13(20)14(17,18)21-10-4-2-1-3-5-10/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVQMWAJEIZYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)NC2=CC(=C(C=C2)Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

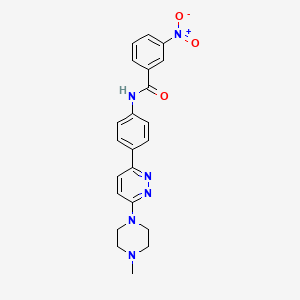
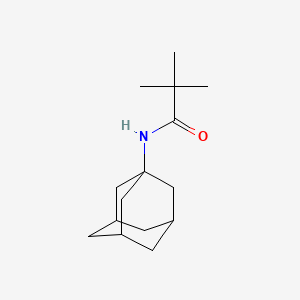
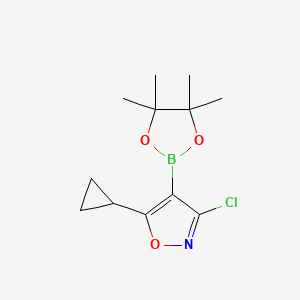
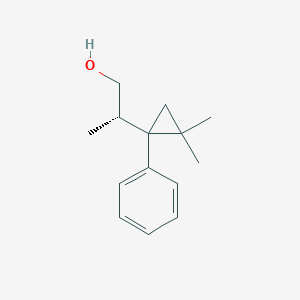
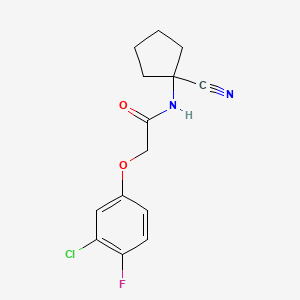
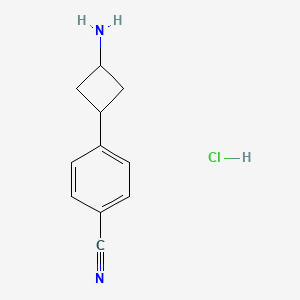
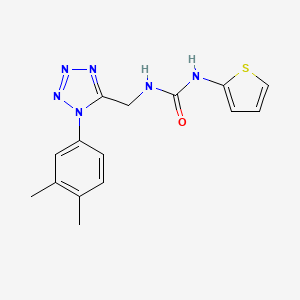
![N-(2-Methylsulfanylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2998439.png)
![1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine](/img/structure/B2998442.png)
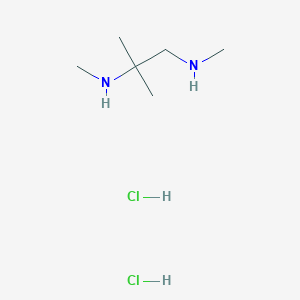
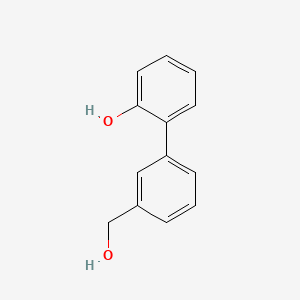
![Phenyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2998446.png)
![3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2998447.png)
![2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2998449.png)